molecular formula C14H16N2O2 B109776 Cyclo(L-Phe-L-Pro) CAS No. 3705-26-8

Cyclo(L-Phe-L-Pro)

Cat. No. B109776
CAS RN: 3705-26-8
M. Wt: 244.29 g/mol
InChI Key: QZBUWPVZSXDWSB-RYUDHWBXSA-N
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Description

Cyclo(L-Phe-L-Pro) is an antifungal cyclic dipeptide, isolated from Pseudomonas fluorescens and Pseudomonas alcaligenes cell-free culture supernatants . It inhibits IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .


Synthesis Analysis

Cyclodipeptides (CDPs) are produced as secondary functional metabolites or side products of protein metabolism by bacteria, fungi, and animals . CDP synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs) catalyze the biosynthesis of the CDP core structure .


Molecular Structure Analysis

The molecular formula of Cyclo(L-Phe-L-Pro) is C14H16N2O2 . Its average mass is 244.289 Da and its mono-isotopic mass is 244.121185 Da .


Chemical Reactions Analysis

Cyclo(L-Phe-L-Pro) has been found to inhibit IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .


Physical And Chemical Properties Analysis

Cyclo(L-Phe-L-Pro) is a solid substance with an off-white color . It is soluble in DMSO . The storage temperature is 2-8°C .

Scientific Research Applications

  • Inhibition of DNA Topoisomerase I : Cyclo(L-Prolyl-L-Phenylalanyl), also known as cyclo(pro-phe), was found to inhibit DNA topoisomerase I activity. This property makes it a potential agent for research in cancer therapy, as DNA topoisomerase I is a key enzyme involved in DNA replication and cell division. Its inhibitory activity was compared with camptothecin, a known topoisomerase inhibitor, and was found to be dose-dependent (Rhee, 2002).

  • Presence in Food Products : Studies have identified the presence of cyclo(L-Phe-L-Pro) in food products like wheat sourdough and bread. Liquid chromatography mass spectrometry (LC-MS) was used to quantify its levels, highlighting its formation during the baking process. The temperature during baking was found to be a key factor in the formation of this compound (Ryan et al., 2009).

  • Synthesis and Biological Activities : Research into the synthesis of cyclo(L-Phe-L-Pro) and related diketopiperazines has been conducted. These compounds have potential biological activities, including effects on cell division. The synthesis process involves coupling reactions and one-pot deprotection-cyclization reactions (Campo et al., 2009).

  • Inhibition of Virulence Factors in Bacteria : Cyclo(L-Phe-L-Pro) has been shown to inhibit the production of cholera toxin and toxin-coregulated pilus in Vibrio cholerae, suggesting its potential as an antimicrobial agent. This inhibition correlated with reduced transcription of the virulence regulator tcpPH (Bina & Bina, 2010).

  • Conformation and Complexation with Metal Ions : Studies have been conducted on the conformation of cyclo(L-Phe-L-Pro) and its complexation with metal ions. This research is significant for understanding the molecular structure and potential applications in areas like catalysis or material science (Ozeki et al., 2009).

  • Theoretical Conformational Analysis : Empirical energy calculations and theoretical conformational analysis of cyclo(L-Phe-L-Pro) have been done to understand its different possible conformations. This analysis is crucial for predicting its behavior in various chemical and biological processes (Ajó et al., 1977).

  • Enantiomer-Differentiating Ability : Research has been conducted on the enantiomer-differentiating ability of cyclo(L-Phe-L-Pro), particularly in complex formation with various amine hydrochlorides. This property is useful in chiral resolution and in understanding stereoselective interactions (Ishizu & Noguchi, 1997).

Safety And Hazards

Cyclo(L-Phe-L-Pro) is classified as a combustible solid . It does not have a flash point .

properties

IUPAC Name

(3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUWPVZSXDWSB-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316106
Record name Cyclo(L-Phe-L-Pro)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cyclo(L-Phe-L-Pro)

CAS RN

3705-26-8
Record name Cyclo(L-Phe-L-Pro)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3705-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(L-Phe-L-Pro)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S-trans)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-Phe-L-Pro)
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Cyclo(L-Phe-L-Pro)
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Cyclo(L-Phe-L-Pro)
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Cyclo(L-Phe-L-Pro)
Reactant of Route 5
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Reactant of Route 6
Cyclo(L-Phe-L-Pro)

Citations

For This Compound
1,120
Citations
K Ström, J Sjögren, A Broberg… - Applied and …, 2002 - Am Soc Microbiol
We have isolated a Lactobacillus plantarum strain (MiLAB 393) from grass silage that produces broad-spectrum antifungal compounds, active against food- and feed-borne filamentous …
Number of citations: 786 journals.asm.org
H Li, C Li, Y Ye, H Cui, L Lin - Food Bioscience, 2022 - Elsevier
Staphylococcus aureus (S. aureus) biofilms are of considerable interest in food safety due to the increase risk of the food contamination. This study aimed to explore the anti-biofilm …
Number of citations: 7 www.sciencedirect.com
T ISHIZU, A FUJII, S NOGUCHI - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
The 13C—NMR spectrum (Fig. 2, 1) of cyclooctapeptide cyclo (L—Phe—L-Pro—Gly—L—Pro) 2 (A) inCDCl3 suggested that its conformation involved the coexistence of two kinds of Cz…
Number of citations: 10 www.jstage.jst.go.jp
T Ishizu, S Noguchi - Chemical and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
The formation constant of the 1: 1 complex of cyclo (L—Phe—L-Pro) 4 (1) with L-PheOMe-HCl was about 13.2 times that of the complex with D-PheOMe-HC]. The 1: 1 complex of 1 with …
Number of citations: 2 www.jstage.jst.go.jp
T ISHIZU, J HIRAYAMA, S NOGUCHI - Chemical and pharmaceutical …, 1994 - jstage.jst.go.jp
The 13’C-NMR spectrum of cyclo (L-Phe—L-Pro) 4 (1) and DL-noradrenaline hydrochloride (DL—NA-HCI) in a mixture of CDC] 3 and CD3OD suggested the formation of a complex, …
Number of citations: 14 www.jstage.jst.go.jp
S Lee, H Mizuno, H Nakamura, Y Kodera, T Kato, N Gō… - FEBS letters, 1984 - Elsevier
Cyclic tripeptides cyclo(L-Phe-L-Pro-Aca) (molecule 3 ) (Aca, ϵ-aminocaproic acid) and cyclo(-D-Phe-L-Pro-Aca) (molecule 4 ) are designed as models of specific types of β-bend. …
Number of citations: 14 www.sciencedirect.com
G Kartha, KK Bhandary, KD Kopple… - Journal of the …, 1984 - ACS Publications
cyc/o (Phe-Pro-D-Ala) 2, C34H42N606, was synthesized from the hydrochloride of Pro-D-Ala-OMe. NMR data indicate that the two-cisbackbone is the major form in solution. Crystals …
Number of citations: 55 pubs.acs.org
DK Park, KE Lee, CH Baek, IH Kim, JH Kwon… - Journal of …, 2006 - Am Soc Microbiol
Vibrio vulnificus was found to produce a chemical that induced the expression of Vibrio fischeri lux genes. Electron spray ionization-mass spectrometry and 1 H nuclear magnetic …
Number of citations: 112 journals.asm.org
H Mizuno, S Lee, H Nakamura, Y Kodera, T Kato… - Biophysical …, 1986 - Elsevier
Conformational analyses on four cyclic model peptides of the β-bend, chicle(l- or d-Phe-l-Pro-ϵ-aminocaproyl(Aca)) and cyclo(l-Pro-l- or d-Phe-Aca), were carried out both …
Number of citations: 2 www.sciencedirect.com
T ISHIZU, A FUJII, S NOGUCHI - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
Analyses of the 1H-and 13 ‘C-nuclear magnetic resonance (‘H—and 13C-NMR) spectra of the cyclooctapeptide cyclo (L-Phe—L-Pro—Gly—L-Pro) 2 (3) in CDC] 3 with the aid of the C—…
Number of citations: 1 www.jstage.jst.go.jp

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